N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(4-Chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-3-yl group. The acetamide moiety is linked to a 4-chloro-2-methylphenyl substituent, which introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-6-11(16)2-3-12(9)17-13(20)7-14-18-19-15(21-14)10-4-5-22-8-10/h2-6,8H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLVWPLWMQFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative.
Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative.
Acetamide formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The compound’s structural features enable participation in diverse chemical reactions:
2.1 Substitution reactions
The aromatic rings (phenyl and thiophene) may undergo electrophilic substitution. For example:
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Phenyl ring : The 4-chloro-2-methyl substituent may direct substitution to specific positions.
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Thiophene ring : Thiophene’s electron-rich nature allows for regioselective substitution at the 3-position .
2.2 Oxadiazole ring modifications
The oxadiazole ring can undergo:
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Hydrolysis : Under acidic/basic conditions, leading to ring cleavage.
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Nucleophilic attack : The sulfur atom in the thiophene may act as a nucleophile .
2.3 Amide bond reactions
The acetamide group is susceptible to:
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Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.
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Amide coupling : Further derivatization with other reagents .
Mechanism of Action Insights
While direct experimental data for this compound is limited, insights from analogous oxadiazole derivatives suggest potential biological activities:
3.1 Anticancer activity
Oxadiazole derivatives exhibit cytotoxic effects by:
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Inducing apoptosis : Compounds like 4h in showed >19% apoptosis induction, surpassing cisplatin.
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Enzyme inhibition : MMP-9 inhibition (e.g., IC₅₀ = 1.65 μM for 4h ) correlates with anticancer efficacy .
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Cell cycle arrest : High G₀/G₁ phase retention (e.g., 4h : 89.66%) indicates growth inhibition .
3.2 Physicochemical properties
In silico studies for similar compounds reveal favorable pharmacokinetic profiles, including solubility and metabolic stability .
Research Findings Comparison
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibit promising antimicrobial activity. For instance, derivatives of oxadiazole compounds have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
The compound has shown significant anticancer properties in various studies. For example, derivatives containing oxadiazole moieties have been tested against several cancer cell lines, demonstrating cytotoxic effects. In particular, compounds with similar structural features have been reported to inhibit the growth of breast cancer cells and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives and acetamide functionalities.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chloro-2-methylphenol + thiophene derivative | Formation of intermediate |
| 2 | Cyclization | Intermediate + acid catalyst | Formation of oxadiazole ring |
| 3 | Acetylation | Oxadiazole + acetic anhydride | Final product |
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Evaluation
In another significant study, researchers synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The findings revealed that some derivatives showed over 70% inhibition of cell proliferation at low micromolar concentrations, indicating strong anticancer activity .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound shares structural motifs with several 1,3,4-oxadiazole derivatives documented in the evidence:
Key Observations :
- The 4-chloro-2-methylphenyl group introduces steric hindrance and lipophilicity, which could affect solubility and membrane permeability relative to simpler chlorophenyl analogs .
Comparison :
- Ultrasound-assisted synthesis (as in ) often improves reaction efficiency and yield compared to conventional methods .
- The presence of electron-withdrawing groups (e.g., chloro) in the acetamide moiety may necessitate longer reaction times or elevated temperatures .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
- The 4-chloro-2-methylphenyl group in the target compound likely increases melting point compared to non-halogenated analogs (e.g., 4c) due to enhanced crystallinity .
- Thiophene-containing derivatives (e.g., P162-0591) may exhibit better solubility in organic solvents than phthalazinone-based analogs .
Spectral Characteristics
IR and NMR data from analogs provide insights into the target compound’s spectral profile:
- IR Spectroscopy :
- NMR Spectroscopy :
- Aromatic protons in the thiophen-3-yl group would resonate at δ 7.2–7.5 ppm, while the methyl group in the 4-chloro-2-methylphenyl moiety would appear as a singlet near δ 2.3 ppm .
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. The oxadiazole moiety is often associated with various pharmacological properties, making this compound a subject of investigation for its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole group may modulate enzyme activity or receptor function, while the thiophene ring can enhance binding affinity to biological macromolecules such as proteins and nucleic acids .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.59 | |
| Compound B | C6 (Glioma) | 8.16 | |
| N-(4-chloro...) | MCF7 (Breast) | <0.14 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that oxadiazole derivatives exhibit antimicrobial effects. For example, studies have reported antibacterial activity against Gram-positive and Gram-negative bacteria . This dual functionality enhances the therapeutic potential of compounds like this compound.
Table 2: Antimicrobial Activity
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds. For instance, a study synthesized various oxadiazole derivatives and tested them for anticancer activity using the MTT assay on multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Q & A
Q. Basic
- NMR Spectroscopy: Use - and -NMR to confirm the presence of key groups (e.g., methylphenyl protons, thiophene resonances, and oxadiazole carbons) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm) and C-N (oxadiazole, ~1250 cm) stretches.
- Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS.
Q. Advanced
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELXL for refinement. For example, analyze torsion angles to assess planarity of the oxadiazole-thiophene system .
- Dynamic DSC/TGA: Characterize thermal stability and polymorphism, which is critical for reproducibility in biological assays.
How can researchers address discrepancies in melting points or spectral data between batches?
Q. Advanced
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Re-crystallize with alternative solvents (e.g., ethanol/DMSO mixtures) to isolate pure polymorphs.
- Inter-lab Validation: Compare -NMR spectra across labs to rule out solvent or calibration artifacts. For melting points, employ Differential Scanning Calorimetry (DSC) to distinguish between polymorphic forms .
- Computational Validation: Simulate NMR shifts using DFT (e.g., B3LYP/6-31G**) and cross-verify with experimental data .
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
- Analog Synthesis: Modify substituents on the phenyl (e.g., replace Cl with F) or oxadiazole (e.g., vary thiophene position) to assess bioactivity changes. Use parallel synthesis for high-throughput screening .
- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer lines).
- Data Correlation: Tabulate substituent effects (e.g., logP, steric bulk) against activity metrics (e.g., IC) to identify pharmacophores.
Example Table for SAR Data:
| Substituent (R) | logP | IC (μM) | Activity Trend |
|---|---|---|---|
| 4-Cl-2-MePh | 3.2 | 0.45 | Highest |
| 4-F-2-MePh | 2.8 | 1.20 | Moderate |
| 3-Thienyl | 2.5 | 2.10 | Low |
How can computational methods aid in predicting reactivity or binding modes of this compound?
Q. Advanced
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on the oxadiazole-thiophene moiety as a potential binding anchor .
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites for derivatization.
- MD Simulations: Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability over 100 ns trajectories.
What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals.
- Cryo-Cooling: Flash-cool crystals to 100 K to reduce thermal motion artifacts.
- SHELX Refinement: Apply TWIN and BASF commands in SHELXL to handle twinning or disorder, common in flexible acetamide derivatives .
How should researchers design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
